1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol
Description
Properties
IUPAC Name |
2-methyl-1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O2/c1-11(2,17)7-8-4-3-5-9(6-8)18-12(15,16)10(13)14/h3-6,10,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYWUIDSLMKLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution to Introduce the Tetrafluoroethoxy Group
The tetrafluoroethoxy group (-OCF2CF2H) is introduced via substitution on a pre-functionalized aryl ring. A representative procedure involves:
Step 1: Synthesis of 3-Nitrobenzotrifluoride
3-Nitrobenzotrifluoride is treated with 1,1,2,2-tetrafluoroethanol in the presence of a base (e.g., NaH) in DMF at 80–100°C for 12–24 hours.
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, which is subsequently diazotized and hydrolyzed to a hydroxyl group.
Step 3: Etherification
The hydroxyl intermediate reacts with 1,1,2,2-tetrafluoroethyl iodide under basic conditions to yield the tetrafluoroethoxy-substituted phenyl derivative.
Grignard Reaction for Tertiary Alcohol Formation
Step 1: Synthesis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanone
The ketone intermediate is prepared via Friedel-Crafts acylation of the tetrafluoroethoxy-substituted benzene with acetyl chloride in the presence of AlCl3.
Step 2: Grignard Addition
Methylmagnesium bromide reacts with the ketone in dry THF at 0°C, followed by acidic workup to yield the tertiary alcohol.
| Yield | Reaction Conditions | Key Steps |
|---|---|---|
| 72% | THF, 0°C → RT, 6h | Slow addition of Grignard reagent to ketone; quenching with NH4Cl |
Microbial Reduction of Ketone Intermediates
Enantioselective reduction of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanone using Kluyveromyces marxianus CBS 6556 achieves high enantiomeric excess (ee >98%):
Procedure
-
Substrate (100 mg) in ethanol is added to a culture medium inoculated with yeast.
-
After 96 hours at 30°C, extraction with ethyl acetate and purification by silica chromatography yields the alcohol.
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| Solvent | Ethanol/water |
| Yield | 80% |
Comparative Analysis of Methods
Chemical vs. Enzymatic Reduction
Etherification Strategies
-
Nucleophilic Substitution : Requires electron-deficient aryl rings; moderate yields (50–70%).
-
Ullmann Coupling : Copper-catalyzed coupling with tetrafluoroethyl iodide offers higher efficiency but demands specialized catalysts.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in its structure can influence its binding affinity and reactivity with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include fungicides, insecticides, and other fluorinated derivatives. Below is a comparative analysis:
Table 1: Comparative Data on Structurally Related Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Primary Application |
|---|---|---|---|---|---|
| 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol | Not specified | C₁₂H₁₄F₄O₂ | 282.24 | 3-(Tetrafluoroethoxy)phenyl; 2-methyl-2-propanol | Under investigation |
| Tetraconazole | 112281-77-3 | C₁₃H₁₁Cl₂F₄N₃O | 372.15 | 3-(Tetrafluoroethoxy)propyl; 1,2,4-triazole | Fungicide (agricultural) |
| Hexaflumuron | 86479-06-3 | C₁₆H₈Cl₂F₆N₂O₃ | 461.15 | 4-(Tetrafluoroethoxy)phenyl; urea backbone | Insecticide (IGR) |
| N-[[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]sulfonyl]glycine derivatives | 68957-53-9 | C₁₀H₉F₄NO₄S | 307.25 | Sulfonamide-linked glycine; fluorinated tail | Surfactant/polymer additive |
Key Differences and Implications
Tetraconazole: Incorporates a 1,2,4-triazole ring, a common motif in fungicides that inhibits cytochrome P450 enzymes in fungi . Hexaflumuron: Uses a urea backbone to disrupt chitin synthesis in insects, highlighting the role of the tetrafluoroethoxy group in enhancing lipophilicity and target binding .
Fluorination Patterns :
- The tetrafluoroethoxy group (-OCF₂CF₂H) is shared across all compounds but differs in substitution position (e.g., para in Hexaflumuron vs. meta in the target compound). This positional variance affects electronic effects and steric interactions with biological targets .
Applications: Tetraconazole and Hexaflumuron are commercially validated agrochemicals, whereas the target compound’s bioactivity remains uncharacterized in the available literature.
Research Findings and Performance Metrics
- Tetraconazole : Demonstrates broad-spectrum antifungal activity with an EC₅₀ of 0.05–0.5 mg/L against Botrytis cinerea and Puccinia recondita. Its efficacy is attributed to the triazole ring’s interaction with fungal CYP51 .
- Hexaflumuron : Exhibits larvicidal activity (LC₅₀ = 0.1–1.0 ppm) by inhibiting chitin synthase. Field trials show 90% mortality in Spodoptera litura populations within 72 hours .
- Sulfonamide-Glycine Derivatives : Used in fluorinated polymers for water-repellent coatings, with thermal stability up to 300°C and low surface energy (18–22 mN/m) .
Biological Activity
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol is C10H9F4NO2, with a molecular weight of 251.18 g/mol. Its structure includes a tetrafluoroethoxy group, contributing to its unique properties and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F4NO2 |
| Molecular Weight | 251.18 g/mol |
| InChI | InChI=1S/C10H9F4NO2 |
| InChIKey | UWRYEZIBDURXBI-UHFFFAOYSA-N |
Research indicates that the biological activity of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol may involve several mechanisms:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the tetrafluoroethoxy group may enhance membrane permeability in microbial cells, leading to increased susceptibility to the compound.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and lead to therapeutic effects or toxicity.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that derivatives of tetrafluoroethoxy compounds showed significant antibacterial activity against gram-positive bacteria. The study highlighted the potential use of such compounds in developing new antimicrobial agents.
- Toxicological Assessment : A comprehensive toxicological assessment revealed that while the compound exhibited low acute toxicity in animal models, chronic exposure led to alterations in liver enzyme activity, suggesting a need for further investigation into its long-term effects on health.
Research Findings
Recent studies have focused on the biological implications of fluorinated compounds like 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol. Key findings include:
- Cellular Uptake : Research indicates that the incorporation of fluorinated groups enhances lipophilicity, facilitating cellular uptake and distribution within tissues.
- Impact on Cell Viability : In vitro studies have shown that certain concentrations of this compound can lead to reduced cell viability in various cancer cell lines, indicating potential antitumor activity.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | [source] |
| Enzyme Inhibition | Altered metabolic enzyme activity | [source] |
| Cell Viability | Reduced viability in cancer cell lines | [source] |
Q & A
Basic: What synthetic routes are available for 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves introducing the tetrafluoroethoxy group to a phenyl ring via nucleophilic aromatic substitution (NAS) or coupling reactions. Key steps include:
- Intermediate Preparation : Start with 3-bromophenol, followed by fluorination using tetrafluoroethylating agents like 1,1,2,2-tetrafluoroethyl triflate under anhydrous conditions .
- Propanol Formation : React the fluorinated intermediate with 2-methyl-2-propanol precursors (e.g., via Grignard addition to ketones).
- Optimization : Catalysts (e.g., Pd for coupling) and continuous flow reactors improve yield and purity by enhancing mixing and heat transfer .
Data Table :
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : NMR confirms tetrafluoroethoxy group integrity; NMR identifies methyl and propanol groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z ~336).
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (critical for enantiomeric purity studies) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Variability in Purity : Use HPLC (>99% purity) and quantify impurities via LC-MS .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO concentration ≤0.1%) .
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinity to targets like enzymes or receptors, reducing false positives .
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .
- Chromatography : Chiral HPLC (e.g., Chiralpak® IA column) separates enantiomers post-synthesis.
- Dynamic Kinetic Resolution : Combine enzymatic resolution (lipases) with in situ racemization for high enantiomeric excess (ee >98%) .
Advanced: How does the tetrafluoroethoxy group influence physicochemical and biological properties?
Methodological Answer:
The group:
- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Stabilizes Metabolism : Fluorine’s electronegativity reduces oxidative degradation (confirmed by liver microsome assays) .
- Alters Conformation : X-ray data show the tetrafluoroethoxy group induces a planar phenyl ring orientation, affecting target binding .
Advanced: How to evaluate thermal stability for long-term storage in research settings?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typical range: 150–200°C) .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point ~80–90°C) and glass transitions.
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in fume hoods due to potential release of HF during decomposition .
- Spill Management : Neutralize with calcium carbonate; avoid water to prevent exothermic reactions .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., cytochrome P450) using crystal structures from PDB .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Corate structural features (e.g., fluorine count) with activity data from PubChem BioAssay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
